molecular formula C10H9F2N3O B2778734 N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide CAS No. 2411254-35-6

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide

Cat. No.: B2778734
CAS No.: 2411254-35-6
M. Wt: 225.199
InChI Key: GCBZRJHSVDZUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of the difluoromethyl group and the but-2-ynamide moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide is unique due to its specific combination of the difluoromethyl group and the but-2-ynamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I electron transport sets it apart from other fungicides .

Properties

IUPAC Name

N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c1-2-3-9(16)14-6-8-13-5-4-7(15-8)10(11)12/h4-5,10H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBZRJHSVDZUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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